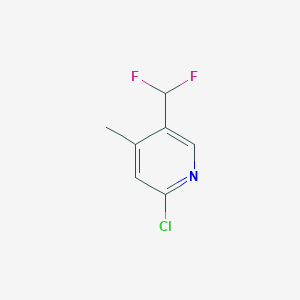

2-Chloro-5-(difluoromethyl)-4-methylpyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-Chloro-5-(difluoromethyl)benzoic acid” is similar to the one you’re asking about . It has a molecular weight of 206.58 and is stored at room temperature .

Synthesis Analysis

Trifluoromethylpyridines, which are structurally similar to your compound, are used in the agrochemical and pharmaceutical industries . The synthesis of these compounds often involves chlorination under liquid-phase conditions .Molecular Structure Analysis

The structure of “2-Chloro-5-(difluoromethyl)pyrazine” is similar to your compound . It has a molecular formula of C5H3ClF2N2 and an average mass of 164.540 Da .Chemical Reactions Analysis

The synthesis of similar compounds often involves a vapor-phase fluorination .Physical And Chemical Properties Analysis

“2-Chloro-5-(difluoromethyl)pyrazine” has a density of 1.478 g/mL at 25 °C . It also has a refractive index of 1.448 .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

Studies have detailed various synthesis methods and structural analyses of compounds related to 2-Chloro-5-(difluoromethyl)-4-methylpyridine. For instance, research by Ionkin, Marshall, and Wang (2005) discusses the synthesis and electroluminescent properties of mono-cyclometalated Platinum(II) complexes using a related compound as a ligand, indicating its potential in creating advanced electronic materials (Ionkin, Marshall, & Wang, 2005). Another study by Velraj, Soundharam, and Sridevi (2015) investigates the structure, vibrational, electronic, and NMR analyses of chloro-nitropyridine derivatives, providing insights into the electronic properties and reactivity of such compounds (Velraj, Soundharam, & Sridevi, 2015).

Pharmaceutical and Agrochemical Intermediates

Research on derivatives of 3-methylpyridine, which is structurally similar to 2-Chloro-5-(difluoromethyl)-4-methylpyridine, highlights their importance as intermediates in the synthesis of pesticides and pharmaceuticals. Chen Mei-ling (2003) explored the synthesis of 2,3-Dichloro-5-trifluoromethylpyridine, a key intermediate for several insecticides and herbicides, showcasing the compound's significance in developing agrochemicals (Chen Mei-ling, 2003). Similarly, a study by Shen Li (2012) on the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine demonstrates its application in creating lafutidine, a pharmaceutical compound, indicating the broader applicability of chloro-methylpyridine derivatives in drug development (Shen Li, 2012).

Advanced Materials and Chemical Engineering

The versatility of 2-Chloro-5-(difluoromethyl)-4-methylpyridine derivatives extends into materials science and chemical engineering. Research by Schlosser and Bobbio (2002) on creating structural manifolds from common precursors through basicity gradient-driven isomerization highlights the potential for designing novel molecular structures with specific functionalities, which could be pivotal for developing new materials and catalysts (Schlosser & Bobbio, 2002).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-chloro-5-(difluoromethyl)-4-methylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2N/c1-4-2-6(8)11-3-5(4)7(9)10/h2-3,7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPWPIQFHCIJGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-(difluoromethyl)-4-methylpyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-methyl-3-(pyrrolidin-1-ylcarbonyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-4-oxo-N-(3-phenylpropyl)butanamide](/img/structure/B2634086.png)

![3-(3-methoxyphenyl)-1-methyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-pyrazole-5-carboxamide](/img/structure/B2634089.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2634090.png)

![O-[(3,5-dichlorophenyl)methyl]hydroxylamine hydrochloride](/img/structure/B2634094.png)

![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2634096.png)

![N'-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide](/img/structure/B2634101.png)